Superior CDK2 Inhibition Potency over 5-Methyl Analog in Enzymatic Assay
In a direct head-to-head comparison using a homogeneous time-resolved fluorescence (HTRF) kinase assay, 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine inhibited CDK2/cyclin E with an IC50 of 45 nM, while the closest analog, 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, exhibited an IC50 of 210 nM under identical conditions (ATP at Km of 50 μM) [1]. This represents a 4.7-fold increase in potency attributable to the ethyl group at the 5-position [1].
| Evidence Dimension | CDK2/cyclin E enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 45 nM |
| Comparator Or Baseline | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: 210 nM |
| Quantified Difference | 4.7-fold more potent |
| Conditions | HTRF assay, ATP at Km 50 μM, 10-point dilution series, n=3 replicates |
Why This Matters
For researchers screening CDK2 inhibitors, this 4.7-fold potency advantage directly translates to lower compound consumption and reduced off-target exposure in cellular assays.
- [1] Wang, S., Meades, C., Wood, G., et al. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors. Bioorg. Med. Chem. Lett. 2012, 22(10), 3450-3453. View Source
